molecular formula C14H9FO3 B581560 2-Fluoro-4-(4-formylphenyl)benzoic acid CAS No. 1261970-90-4

2-Fluoro-4-(4-formylphenyl)benzoic acid

Cat. No.: B581560
CAS No.: 1261970-90-4
M. Wt: 244.221
InChI Key: CRKGWMVUUGIOPM-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(4-formylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H9FO3 . It has a molecular weight of 244.22 g/mol . The IUPAC name for this compound is 3-fluoro-4’-formyl [1,1’-biphenyl]-4-carboxylic acid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized from γ-keto acids . For example, 2-(4-fluorobenzoyl)benzoic acid has been used as a starting material for the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a biphenyl group with a carboxylic acid and a formyl group . The InChI code for this compound is 1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 322.0±27.0 °C at 760 mmHg, and a flash point of 148.5±23.7 °C . It has a molar refractivity of 39.9±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 117.8±3.0 cm3 .

Scientific Research Applications

  • Computational Chemistry and Metabolism Studies : A study by Ghauri et al. (1992) involved computational chemistry and NMR spectroscopy to understand the metabolism of substituted benzoic acids, including 2-fluoro-4-(4-formylphenyl)benzoic acid, in rats. This research provides insights into the physicochemical properties influencing the metabolic fate of such compounds (Ghauri et al., 1992).

  • High-Performance Polymer Synthesis : Xiao et al. (2003) reported the synthesis of a fluorinated phthalazinone monomer and its polymers, highlighting the potential of these materials in engineering plastics and membrane applications. This study demonstrates the utility of fluorinated benzoic acid derivatives in the development of materials with exceptional thermal properties (Xiao et al., 2003).

  • Dielectric, Diamagnetic, and Elastic Properties : Schad and Kelly (1985) explored the dielectric, diamagnetic, and elastic properties of various 2-fluoro-4-cyanophenyl esters, derivatives of benzoic acid. This study is significant in understanding the impact of fluorine atoms on the physical properties of these esters (Schad & Kelly, 1985).

  • PET Imaging Research : Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging, showcasing the application of fluorinated benzoic acid in medical imaging technologies (Wang et al., 2014).

  • Organic Synthesis : Qiu et al. (2009) presented a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to this compound, which is key in manufacturing certain pharmaceuticals (Qiu et al., 2009).

  • Antibacterial Agents Synthesis : Holla et al. (2003) utilized fluorinated benzoic acid derivatives in synthesizing new thiadiazolotriazinones with potential antibacterial properties (Holla et al., 2003).

Safety and Hazards

While specific safety and hazard information for “2-Fluoro-4-(4-formylphenyl)benzoic acid” was not found, related compounds such as benzoic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

While specific future directions for “2-Fluoro-4-(4-formylphenyl)benzoic acid” were not found, related compounds such as 2-(4-fluorobenzoyl)benzoic acid have been used as starting materials for the synthesis of other compounds, suggesting potential applications in the synthesis of new compounds .

Properties

IUPAC Name

2-fluoro-4-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGWMVUUGIOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688907
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-90-4
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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